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Compound of Interest

Compound Name: Sulfine

Cat. No.: B13751562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental and calculated properties of

sulfines, a class of organosulfur compounds with the general structure R₂C=S=O.

Understanding the molecular structure and spectroscopic characteristics of these reactive

intermediates is crucial for their application in organic synthesis and drug development. This

document summarizes key quantitative data, outlines the experimental and computational

methodologies employed in their determination, and presents visual workflows to illustrate the

interplay between theoretical and practical approaches in studying sulfines.

Data Presentation: A Side-by-Side Look at
Experimental and Theoretical Values
The following tables present a compilation of experimental and calculated data for the parent

sulfine, thioformaldehyde S-oxide (H₂CSO). This allows for a direct comparison of the

accuracy of computational methods against experimental benchmarks.

Table 1: Molecular Geometry of Thioformaldehyde S-Oxide (H₂CSO)
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Parameter Experimental Value Calculated Value
Computational
Method

C=S Bond Length (Å) 1.610 1.629
MP2/6-311+G(2df,2p)

[1]

S=O Bond Length (Å) 1.469 1.485
MP2/6-311+G(2df,2p)

[1]

C-H Bond Length (Å) 1.084 1.085
MP2/6-311+G(2df,2p)

[1]

H-C-H Bond Angle (°) 118.6 118.1
MP2/6-311+G(2df,2p)

[1]

H-C-S Bond Angle (°) 120.7 120.95
MP2/6-311+G(2df,2p)

[1]

Table 2: Dipole Moment of Thioformaldehyde S-Oxide (H₂CSO)

Property
Experimental Value
(Debye)

Calculated Value
(Debye)

Computational
Method

Dipole Moment (μ) 2.99 3.14
MP2/6-311+G(2df,2p)

[1]

Table 3: Vibrational Frequencies of Thioformaldehyde S-Oxide (H₂CSO) (cm⁻¹)
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Vibrational
Mode

Description
Experimental
Value

Calculated
Value

Computational
Method

ν₁
CH₂ symmetric

stretch
2965 3088 B3LYP/6-31G

ν₂ CH₂ scissor 1321 1345 B3LYP/6-31G

ν₃ S=O stretch 1170 1185 B3LYP/6-31G

ν₄ C=S stretch 1061 1076 B3LYP/6-31G

ν₅

CH₂

antisymmetric

stretch

3045 3182 B3LYP/6-31G

ν₆ CH₂ rock 897 909 B3LYP/6-31G

ν₇ CH₂ wag 975 988 B3LYP/6-31G

ν₈ CSO bend 585 589 B3LYP/6-31G

ν₉ CH₂ twist 550 555 B3LYP/6-31G*

Experimental and Computational Methodologies
Experimental Protocols
The experimental data presented in this guide are primarily derived from high-resolution

spectroscopic techniques, which are essential for determining the precise molecular structure

and vibrational properties of gas-phase molecules like sulfines.

Microwave Spectroscopy: This technique is used to measure the rotational transitions of

molecules. By analyzing the rotational spectrum, highly accurate rotational constants can be

determined. These constants are inversely proportional to the moments of inertia of the

molecule, from which the molecular geometry, including bond lengths and bond angles, can be

precisely calculated. The experimental dipole moment is also determined from the Stark effect

in the rotational spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational energy levels of a molecule.

The absorption of infrared radiation excites the molecule from its ground vibrational state to a
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higher vibrational state. The frequencies of the absorbed radiation correspond to the vibrational

frequencies of the molecule. By analyzing the IR spectrum, the fundamental vibrational modes

can be identified and assigned.

Computational Methods
The calculated properties of sulfines are obtained using various quantum chemical methods.

These ab initio and density functional theory (DFT) calculations provide theoretical insights into

the electronic structure, geometry, and spectroscopic properties of molecules.

Ab initio Methods: These methods are based on first principles and do not rely on empirical

parameters. The accuracy of ab initio calculations depends on the level of theory and the size

of the basis set used. The Møller-Plesset perturbation theory of the second order (MP2) is a

common ab initio method that includes electron correlation effects.

Density Functional Theory (DFT): DFT methods are based on the electron density of a

molecule rather than the many-electron wavefunction. These methods are computationally less

expensive than traditional ab initio methods and can provide accurate results, especially for

larger molecules. The B3LYP functional is a widely used hybrid functional in DFT calculations.

Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals

in a molecule. Larger basis sets provide a more accurate description of the electronic structure

but are computationally more demanding. The Pople-style basis sets, such as 6-31G* and 6-

311+G(2df,2p), are commonly used in these calculations.

Visualizing the Scientific Process
The following diagrams, generated using the DOT language, illustrate the logical flow and

relationship between experimental and computational approaches in the study of sulfines.
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Caption: Interplay between experimental and computational chemistry for sulfine research.
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Caption: General workflow for sulfine synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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